molecular formula C21H21NO3S2 B5063889 (5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5063889
M. Wt: 399.5 g/mol
InChI Key: HNWNQVCNIFVBLO-UNOMPAQXSA-N
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Description

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxy group, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidinones with different substituents.

Scientific Research Applications

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and molecules with similar functional groups, such as:

Uniqueness

What sets (5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-13(2)25-17-9-8-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-7-5-6-14(3)10-16/h5-13H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNQVCNIFVBLO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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